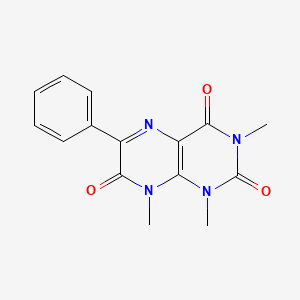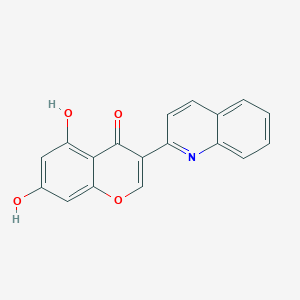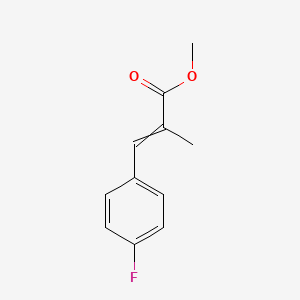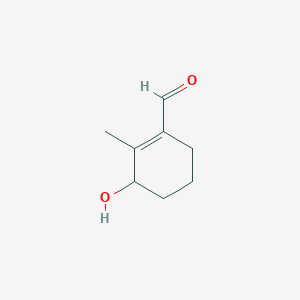![molecular formula C7H15IS B14321668 Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- CAS No. 111349-70-3](/img/structure/B14321668.png)
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is an organic compound characterized by the presence of an iodine atom and a tert-butylthio group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- typically involves the reaction of 1-iodo-3-chloropropane with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-[(1,1-dimethylethyl)thio]-3-hydroxypropane, 1-[(1,1-dimethylethyl)thio]-3-cyanopropane, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is propane, 1-[(1,1-dimethylethyl)thio]-.
Scientific Research Applications
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfur-containing compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- involves its interaction with various molecular targets. The iodine atom and tert-butylthio group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propane, 1-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a tert-butylthio group.
Propane, 1-[(1,1-dimethylethyl)thio]-: Lacks the iodine atom, making it less reactive in substitution reactions.
Propane, 1-[(1,1-dimethylethyl)thio]-3-chloro-: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is unique due to the presence of both an iodine atom and a tert-butylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111349-70-3 |
|---|---|
Molecular Formula |
C7H15IS |
Molecular Weight |
258.17 g/mol |
IUPAC Name |
2-(3-iodopropylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C7H15IS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
InChI Key |
GGTPXAQEEWAHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
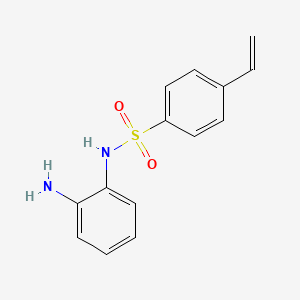
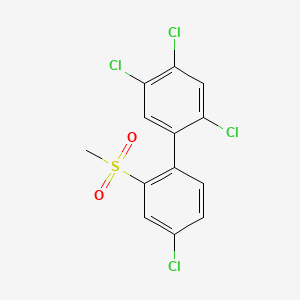
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
